molecular formula C10H13N5O6 B12945600 2-Amino-9-((2R,3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-3H-purine-6,8(7H,9H)-dione

2-Amino-9-((2R,3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-3H-purine-6,8(7H,9H)-dione

Katalognummer: B12945600
Molekulargewicht: 299.24 g/mol
InChI-Schlüssel: FPGSEBKFEJEOSA-VCAJRUBLSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Provide a brief introduction to the compound, including its chemical structure, molecular formula, and basic properties. Mention its significance and any common uses or occurrences.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Describe the various synthetic routes used to prepare the compound. Include details about the reaction conditions, such as temperature, pressure, catalysts, and solvents.

Industrial Production Methods: Explain the industrial methods used to produce the compound on a large scale. Mention any specific equipment or processes involved.

Analyse Chemischer Reaktionen

Types of Reactions: Discuss the types of chemical reactions the compound undergoes, such as oxidation, reduction, substitution, etc.

Common Reagents and Conditions: List the common reagents and conditions used in these reactions. Provide examples of specific reactions and the major products formed.

Wissenschaftliche Forschungsanwendungen

Provide a comprehensive description of the scientific research applications of the compound. Include its use in chemistry, biology, medicine, and industry. Mention any significant studies or discoveries related to the compound.

Wirkmechanismus

Explain the mechanism by which the compound exerts its effects. Describe the molecular targets and pathways involved. Include any known interactions with other molecules or biological systems.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds: List other compounds that are chemically similar to the compound .

Uniqueness: Highlight the unique properties or applications of the compound compared to its similar counterparts.

Feel free to provide the name of a specific compound, and I can help you gather detailed information about it!

Eigenschaften

Molekularformel

C10H13N5O6

Molekulargewicht

299.24 g/mol

IUPAC-Name

2-amino-9-[(2R,3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,7-dihydropurine-6,8-dione

InChI

InChI=1S/C10H13N5O6/c11-9-13-6-3(7(19)14-9)12-10(20)15(6)8-5(18)4(17)2(1-16)21-8/h2,4-5,8,16-18H,1H2,(H,12,20)(H3,11,13,14,19)/t2-,4+,5+,8-/m1/s1

InChI-Schlüssel

FPGSEBKFEJEOSA-VCAJRUBLSA-N

Isomerische SMILES

C([C@@H]1[C@@H]([C@@H]([C@@H](O1)N2C3=C(C(=O)NC(=N3)N)NC2=O)O)O)O

Kanonische SMILES

C(C1C(C(C(O1)N2C3=C(C(=O)NC(=N3)N)NC2=O)O)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.